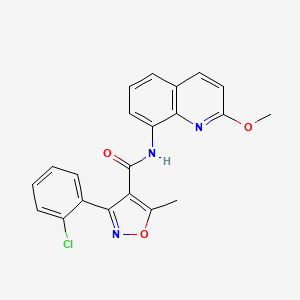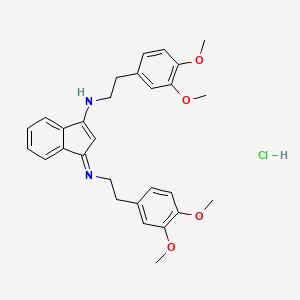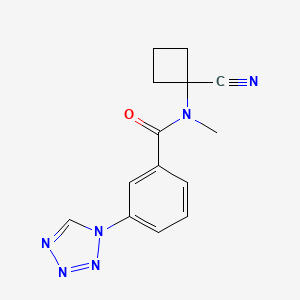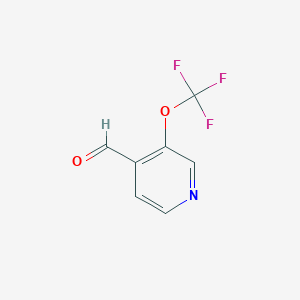
N-(2-(pyrimidin-5-yl)ethyl)-2-(trifluoromethyl)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2-(pyrimidin-5-yl)ethyl)-2-(trifluoromethyl)benzamide, also known as PTEB, is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. PTEB is a small molecule inhibitor that targets the protein kinase CK2, which plays a crucial role in various cellular processes, including cell growth, proliferation, and apoptosis.
科学的研究の応用
N-(2-(pyrimidin-5-yl)ethyl)-2-(trifluoromethyl)benzamide has been extensively studied for its potential therapeutic applications in various diseases, including cancer, neurodegenerative disorders, and inflammation. In cancer, CK2 is overexpressed, leading to the activation of various oncogenic pathways. N-(2-(pyrimidin-5-yl)ethyl)-2-(trifluoromethyl)benzamide has been shown to inhibit CK2 activity, leading to the suppression of tumor growth and induction of apoptosis in cancer cells. In neurodegenerative disorders, CK2 has been implicated in the regulation of tau protein, which is involved in the formation of neurofibrillary tangles in Alzheimer's disease. N-(2-(pyrimidin-5-yl)ethyl)-2-(trifluoromethyl)benzamide has been shown to inhibit CK2 activity, leading to the reduction of tau phosphorylation and prevention of neurofibrillary tangle formation. In inflammation, CK2 has been shown to regulate the production of pro-inflammatory cytokines. N-(2-(pyrimidin-5-yl)ethyl)-2-(trifluoromethyl)benzamide has been shown to inhibit CK2 activity, leading to the reduction of cytokine production and suppression of inflammation.
作用機序
N-(2-(pyrimidin-5-yl)ethyl)-2-(trifluoromethyl)benzamide inhibits CK2 activity by binding to the ATP-binding site of the enzyme. This prevents the transfer of phosphate groups to the target proteins, leading to the inhibition of downstream signaling pathways. N-(2-(pyrimidin-5-yl)ethyl)-2-(trifluoromethyl)benzamide has been shown to be a selective inhibitor of CK2, with minimal off-target effects on other kinases.
Biochemical and Physiological Effects
N-(2-(pyrimidin-5-yl)ethyl)-2-(trifluoromethyl)benzamide has been shown to have various biochemical and physiological effects, including the inhibition of cell growth, induction of apoptosis, and reduction of inflammation. N-(2-(pyrimidin-5-yl)ethyl)-2-(trifluoromethyl)benzamide has also been shown to have minimal toxicity in normal cells, making it a promising candidate for therapeutic applications.
実験室実験の利点と制限
One of the major advantages of N-(2-(pyrimidin-5-yl)ethyl)-2-(trifluoromethyl)benzamide is its high selectivity for CK2, which makes it a useful tool for studying the role of CK2 in various cellular processes. N-(2-(pyrimidin-5-yl)ethyl)-2-(trifluoromethyl)benzamide also has minimal toxicity in normal cells, making it a safe compound to use in lab experiments. However, one of the limitations of N-(2-(pyrimidin-5-yl)ethyl)-2-(trifluoromethyl)benzamide is its low solubility, which can make it difficult to use in certain experimental settings.
将来の方向性
There are several future directions for the study of N-(2-(pyrimidin-5-yl)ethyl)-2-(trifluoromethyl)benzamide. One direction is to investigate its potential therapeutic applications in other diseases, such as viral infections and metabolic disorders. Another direction is to optimize the synthesis method of N-(2-(pyrimidin-5-yl)ethyl)-2-(trifluoromethyl)benzamide to improve its solubility and bioavailability. Additionally, further studies are needed to elucidate the downstream signaling pathways affected by N-(2-(pyrimidin-5-yl)ethyl)-2-(trifluoromethyl)benzamide and to identify potential biomarkers for its therapeutic efficacy.
合成法
N-(2-(pyrimidin-5-yl)ethyl)-2-(trifluoromethyl)benzamide can be synthesized using a multi-step process that involves the reaction of 2-(trifluoromethyl)benzoyl chloride with 2-aminoethylpyrimidine, followed by the addition of sodium hydride and N,N-dimethylformamide. The resulting product is then purified using column chromatography to obtain N-(2-(pyrimidin-5-yl)ethyl)-2-(trifluoromethyl)benzamide in high purity and yield.
特性
IUPAC Name |
N-(2-pyrimidin-5-ylethyl)-2-(trifluoromethyl)benzamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12F3N3O/c15-14(16,17)12-4-2-1-3-11(12)13(21)20-6-5-10-7-18-9-19-8-10/h1-4,7-9H,5-6H2,(H,20,21) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YUCVWNQMTZIXED-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)NCCC2=CN=CN=C2)C(F)(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12F3N3O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.26 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-(pyrimidin-5-yl)ethyl)-2-(trifluoromethyl)benzamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-{2-[(4-chlorophenyl)sulfanyl]ethyl}-3-fluorobenzenecarboxamide](/img/structure/B2356215.png)

![N-(2,8-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-2-(3,4-dimethylphenoxy)propanamide](/img/structure/B2356219.png)

![N-(3-ethoxypropyl)-3-[(4-methylphenyl)sulfonyl][1,2,3]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B2356223.png)
![N-(4-chlorophenyl)-2-(5-(4-ethoxyphenyl)-4,6-dioxo-4,5,6,6a-tetrahydropyrrolo[3,4-d][1,2,3]triazol-1(3aH)-yl)acetamide](/img/structure/B2356226.png)
![N-[4-[4-amino-3-(2-amino-1,3-benzoxazol-5-yl)pyrazolo[3,4-d]pyrimidin-1-yl]butyl]-3-[2-[2-[2-[2-[2-[2-[2-[2-[4-[2-[(1S,2R,4R)-4-[(2R)-2-[(1R,9R,12S,15R,16Z,18S,21R,23S,24Z,26Z,28Z,32S,35R)-1,18-dihydroxy-19,30-dimethoxy-15,17,21,23,29,35-hexamethyl-2,3,10,14,20-pentaoxo-11,36-dioxa-4-azatricyclo[30.3.1.04,9]hexatriaconta-16,24,26,28-tetraen-12-yl]propyl]-2-methoxycyclohexyl]oxyethoxymethyl]triazol-1-yl]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanamide](/img/structure/B2356227.png)
![6-Iodo-2-[3-(trifluoromethyl)phenyl]imidazo[1,2-a]pyridine](/img/structure/B2356228.png)

![1-[(1,2-Dimethylindol-5-yl)methyl]-3-(4-nitrophenyl)thiourea](/img/structure/B2356231.png)
![1-[(1,3-Oxazol-4-yl)methyl]-4-(trifluoromethyl)piperidine](/img/structure/B2356232.png)
![N-[3-(2-methyl-4-oxoquinazolin-3-yl)phenyl]-1,3-benzodioxole-5-carboxamide](/img/structure/B2356233.png)
